1,5-Pentanediol

Description

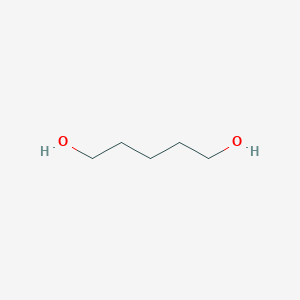

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

pentane-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c6-4-2-1-3-5-7/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQSHHUCVQOPAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31784-47-1 | |

| Record name | Polypentylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31784-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2041256 | |

| Record name | 1,5-Pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Viscous liquid; [Merck Index] Colorless viscous liquid; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | 1,5-Pentanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Pentanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9589 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

240 °C | |

| Record name | 1,5-Pentanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6807 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

129 °C (265 °F) (open cup), 136 °C (277 °F) - closed cup | |

| Record name | 1,5-Pentanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6807 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with water, Soluble in water, Miscible with methanol, ethanol, acetone, ethyl acetate. Soluble in ether (25 °C) 11% w/w. Limited solubility in benzene, trichloroethylene, methylene chloride, petroleum ether, heptane., Soluble in alcohols, acetone, and relatively insoluble in aliphatic and aromatic hydrocarbons | |

| Record name | 1,5-Pentanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6807 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9941 g/cm cu at 20 °C; 0.9858 g/cm cu at 25 °C | |

| Record name | 1,5-Pentanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6807 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0039 [mmHg], 3.90X10-3 mm Hg at 25 °C | |

| Record name | 1,5-Pentanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9589 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,5-Pentanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6807 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

A gas chromatographic/mass-spectrometry analysis was performed to determine the impurities in 1,5-Pentanediol. 1,5-Pentanediol was found to be 98.1% pure with a total of 0.28% unknown impurities, stated by the authors not to be diols. Contamination by water, 1,5-hexanediol, and 1,6-Hexanediol was found to be 0.02%, 1.02%, and 0.56%, respectively. Other diol impurities, including 1,4-Butanediol, 2,5-Hexanediol, and cyclic diols, were below the limit of detection (< 0.05%). | |

| Record name | 1,5-Pentanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6807 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous, oily liquid, Colorless | |

CAS No. |

111-29-5 | |

| Record name | 1,5-Pentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Pentanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane-1,5-diol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Pentanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane-1,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-PENTANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07UXZ0SCST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,5-Pentanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6807 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-18 °C | |

| Record name | 1,5-Pentanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6807 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to 1,5-Pentanediol: Core Properties and Methodologies for Researchers and Drug Development Professionals

An in-depth overview of the fundamental chemical and physical properties of 1,5-Pentanediol, including experimental methodologies and synthesis pathways, tailored for scientific and pharmaceutical applications.

Introduction

This compound (also known as pentamethylene glycol) is a linear diol with the chemical formula HO(CH₂)₅OH. It presents as a colorless, viscous, and hygroscopic liquid at room temperature.[1][2][3] Its bifunctional nature, with hydroxyl groups at the terminal positions of its five-carbon chain, makes it a versatile building block in polymer chemistry and a useful intermediate in the synthesis of various organic compounds.[1][3] This guide provides a comprehensive overview of its core chemical and physical properties, standard experimental methodologies for their determination, and relevant synthesis and application workflows pertinent to research and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a consolidated resource for laboratory and developmental applications.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂O₂ | [1][4][5][6][7] |

| Molecular Weight | 104.15 g/mol | [4][6][7][8] |

| Appearance | Colorless, viscous, oily liquid | [1][4][9] |

| Odor | Slight, characteristic | [1][4][7] |

| CAS Number | 111-29-5 | [1][4][5][8] |

| EC Number | 203-854-4 | [1][5][8] |

| Density | 0.994 g/mL at 25 °C | [1][4][5][6][8][10] |

| 0.988 g/cm³ at 20 °C | [7] | |

| Melting Point | -18 °C (255 K) | [1][5][6][8][9][10] |

| Boiling Point | 242 °C (515 K) at 760 mmHg | [1][4][5][6][8][10] |

| Refractive Index | 1.450 at 20 °C/D | [4][6][8] |

| Viscosity | 48.5 mPa·s at 20 °C | [7] |

| Vapor Pressure | <0.01 mmHg at 20 °C | [6][7][8][11] |

Table 2: Solubility and Partitioning of this compound

| Solvent | Solubility | Source(s) |

| Water | Miscible | [1][2][5][6][7] |

| Methanol | Miscible | [9] |

| Ethanol | Miscible | [9] |

| Acetone | Miscible | [9] |

| Ethyl Acetate | Miscible | [9] |

| Ether | 11% w/w at 25 °C | [9] |

| Benzene | Limited | [9] |

| Trichloroethylene | Limited | [9] |

| Methylene Chloride | Limited | [9] |

| Petroleum Ether | Limited | [9] |

| Heptane | Limited | [9] |

| LogP (Octanol/Water) | -0.49 at 25 °C | [6][8] |

Table 3: Health and Safety Data for this compound

| Property | Value | Source(s) |

| Flash Point | 135 °C (275 °F) - closed cup | [6][7] |

| 129 °C (265 °F) - open cup | [6][9] | |

| Autoignition Temperature | 335 °C (635 °F) | [9][11] |

| Explosive Limits | 1.3 - 13.2 % (V) | [6][12] |

| Toxicity | Mildly toxic by ingestion; skin and eye irritant.[1][4] Low acute toxicity via oral, dermal, and inhalation routes.[2] |

Experimental Protocols

While specific experimental reports for this compound are proprietary, the determination of its key properties follows standardized methodologies. Below are general protocols for key analytical tests.

Workflow for Property Determination

Caption: General workflow for determining physicochemical properties.

-

Density: Determined using a calibrated pycnometer or an oscillating U-tube digital densitometer. The temperature is strictly controlled, typically at 20 °C or 25 °C, as density is temperature-dependent.

-

Boiling Point: Measured at atmospheric pressure using a standard distillation apparatus. The temperature at which the liquid and vapor phases are in equilibrium is recorded. For precision, the pressure is monitored and corrected to standard pressure if necessary.

-

Flash Point: Commonly determined using a closed-cup method, such as the Pensky-Martens closed-cup tester. A sample is heated at a controlled rate, and a small flame is periodically introduced into the vapor space until a flash is observed.

-

Viscosity: Measured using a viscometer, such as a capillary viscometer or a rotational viscometer. The test measures the resistance of the fluid to flow under controlled temperature conditions.

-

Solubility: Quantitatively determined by adding a known amount of this compound to a specific volume of a solvent at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved diol is measured, often using gas chromatography (GC) or high-performance liquid chromatography (HPLC). For miscibility, visual inspection for phase separation is typically sufficient.

Synthesis of this compound

This compound can be synthesized through various chemical routes. A common industrial method involves the hydrogenation of glutaric acid or its derivatives.[1][5][13] Another significant pathway is the hydrogenolysis of tetrahydrofurfuryl alcohol.[1][5] Additionally, processes starting from biomass-derived furfural are gaining attention as a more sustainable approach.[14][15]

Synthesis Pathway from Tetrahydrofurfuryl Alcohol

Caption: Synthesis of this compound from tetrahydrofurfuryl alcohol.

This process typically involves the catalytic hydrogenation of tetrahydrofurfuryl alcohol under high pressure and temperature.[16] The crude product is then purified, commonly by fractional distillation, to yield high-purity this compound.[16]

Applications in Research and Drug Development

While primarily used as a monomer for polyesters and polyurethanes, this compound also finds applications in sectors relevant to pharmaceuticals and research.[1][3]

-

Solvent and Excipient: Its high solubility for various substances and low toxicity profile make it a candidate as a solvent or co-solvent in drug formulations, particularly for topical and injectable preparations.[3]

-

Chemical Intermediate: It serves as a starting material or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other specialty chemicals. For instance, it has been used as a starting material in the synthesis of Pseudomonic Acid D Sodium, an antibiotic.[1]

-

Plasticizer: In the context of medical devices and packaging, it can be used as a plasticizer for polymers to improve flexibility.[1][4]

-

Biomaterials: As a diol monomer, it is used in the synthesis of biocompatible polyesters and polycarbonates for applications in biomaterials research.[11]

Conclusion

This compound is a versatile chemical with a well-characterized set of physical and chemical properties. Its utility as a building block for polymers and a synthetic intermediate, combined with its favorable solubility and low toxicity, makes it a compound of interest for researchers, scientists, and professionals in drug development. The data and methodologies presented in this guide provide a foundational resource for its effective application in a scientific and industrial context.

References

- 1. atamankimya.com [atamankimya.com]

- 2. jcia-bigdr.jp [jcia-bigdr.jp]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. This compound | 111-29-5 [chemicalbook.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. This compound Manufacturer & Supplier in China | Properties, Uses, Safety, MSDS, Price [sinochem-nanjing.com]

- 8. This compound - CD Formulation [formulationbio.com]

- 9. This compound | C5H12O2 | CID 8105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. This compound(111-29-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. This compound [chemeurope.com]

- 14. What are the uses and synthesis routes of this compound?_Chemicalbook [chemicalbook.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of 1,5-Pentanediol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,5-Pentanediol, a versatile diol used in various industrial and research applications. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The data presented here was obtained in a chloroform-d (CDCl₃) solvent.[1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.64 | Triplet | 4H | HO-CH₂ - |

| ~1.58 | Quintet | 4H | -CH₂-CH₂ -CH₂- |

| ~1.43 | Quintet | 2H | -CH₂-CH₂ -CH₂- |

| Variable | Singlet | 2H | -OH |

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The data for this compound, acquired in CDCl₃, is summarized below.[2][3]

| Chemical Shift (δ) ppm | Assignment |

| ~62.8 | C H₂-OH |

| ~32.4 | -CH₂-C H₂-CH₂- |

| ~22.5 | -CH₂-C H₂-CH₂- |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorptions for the hydroxyl and alkyl groups.[4][5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2930 | Strong | C-H stretch (aliphatic) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of this compound displays several characteristic fragments.[2][7][8][9]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 104 | < 10 | [M]⁺ (Molecular Ion) |

| 86 | ~40 | [M - H₂O]⁺ |

| 71 | ~30 | [M - H₂O - CH₃]⁺ |

| 56 | ~100 | [C₄H₈]⁺ |

| 43 | ~60 | [C₃H₇]⁺ |

| 31 | ~50 | [CH₂OH]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), at a concentration of approximately 10-50 mg/mL. The solution is transferred to a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer, for instance, a 400 MHz instrument.[10] For ¹H NMR, standard acquisition parameters are used, and the chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm). For ¹³C NMR, a proton-decoupled sequence is typically employed, and the chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared Spectroscopy

The IR spectrum of liquid this compound can be obtained using the attenuated total reflectance (ATR) technique.[11] A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then recorded by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum. Alcohols exhibit a characteristic broad O-H stretching vibration in the region of 3500-3200 cm⁻¹ and a C-O stretching vibration between 1260-1050 cm⁻¹.[12]

Mass Spectrometry

For electron ionization mass spectrometry (EI-MS), a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.[13] This solution is then introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer according to their mass-to-charge ratio, and a mass spectrum is generated.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

References

- 1. This compound(111-29-5) 1H NMR spectrum [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound(111-29-5) 13C NMR spectrum [chemicalbook.com]

- 4. This compound(111-29-5) IR Spectrum [m.chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound | C5H12O2 | CID 8105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]

- 11. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Bio-based Synthesis of 1,5-Pentanediol from Furfural: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal bio-based synthesis routes for producing 1,5-pentanediol (1,5-PDO) from furfural, a key platform chemical derived from lignocellulosic biomass. This document details the core chemical pathways, catalytic systems, experimental protocols, and quantitative performance data, offering a valuable resource for researchers in sustainable chemistry and drug development.

Introduction

This compound is a valuable monomer used in the production of polyesters, polyurethanes, and other polymers.[1] Traditionally derived from petroleum-based feedstocks, there is a growing demand for sustainable and bio-based production routes. Furfural, readily obtainable from the dehydration of pentose sugars found in hemicellulose, presents a promising renewable starting material for the synthesis of 1,5-PDO.[1] The conversion of furfural to 1,5-PDO primarily proceeds through two distinct catalytic pathways: a multi-step process involving the intermediate tetrahydrofurfuryl alcohol (THFA) and a more direct, one-pot synthesis.

Core Synthesis Routes

There are two primary pathways for the synthesis of this compound from furfural:

-

Multi-Step Synthesis via Tetrahydrofurfuryl Alcohol (THFA): This is a sequential process that involves:

-

One-Pot (Direct) Synthesis: This approach aims to convert furfural or furfuryl alcohol directly to this compound in a single reactor, which can be more economically and environmentally advantageous by reducing separation and purification steps.[1][4]

The following diagram illustrates the main chemical transformations involved in these pathways.

Quantitative Data on Catalytic Performance

The choice of catalyst and reaction conditions significantly impacts the efficiency and selectivity of 1,5-PDO synthesis. Below are tables summarizing the performance of various catalytic systems for both the one-pot and multi-step routes.

One-Pot Synthesis of this compound from Furfural/Furfuryl Alcohol

| Catalyst | Temp. (°C) | Pressure (MPa H₂) | Time (h) | Solvent | Furfural Conv. (%) | 1,5-PDO Yield (%) | Key Byproducts | Ref. |

| Pd-Ir-ReOₓ/SiO₂ | 40 & 120 | 6 | 2 & 24 | Water | >99.9 | 71.4 | 1-Pentanol, THFA | [5] |

| Pt/Co₂AlO₄ | 140 | 1.5 | 24 | Ethanol | - | 35 | - | [6] |

| 2Pt@Co²⁺-MMO | 150 | 3 | 4 | 2-Propanol | - | 47 | THFA, 1,2-PDO | [1] |

| Ni₁Co₁₁AlOₓ | 160 | 4 | 4 | - | - | 43 | THFA | [6] |

| CuCoAlOₓ | 140 | 4 | 2 | - | - | 45 | 1,2-PDO, THFA | [6] |

| CoMgAlOₓ | 170 | 5 | 3 | - | - | 52 | - | [6] |

Multi-Step Synthesis: Hydrogenolysis of THFA to this compound

| Catalyst | Temp. (°C) | Pressure (MPa H₂) | Time (h) | Solvent | THFA Conv. (%) | 1,5-PDO Yield (%) | Key Byproducts | Ref. |

| Rh-ReOₓ/SiO₂ | - | - | - | - | - | High | - | [7] |

| Ir-ReOₓ/SiO₂ | - | - | - | - | - | - | - | [7] |

| Ru/Ni-Y₂O₃ (1.0 wt% Ru) | 150 | 2.0 | 40 | - | 93.4 | 86.5 | - | [2] |

| Copper-containing catalyst | 200-350 | 1-40 | - | - | <80 | - | 1-Pentanol, Water | [8] |

Experimental Protocols

This section provides detailed methodologies for the preparation of key catalysts and the execution of the synthesis of this compound.

Preparation of Hydrotalcite-Based Catalysts (e.g., 2Pt@Co²⁺-MMO)

This protocol is based on the synthesis of Pt-impregnated mixed metal oxide (MMO) catalysts derived from layered double hydroxides (LDHs).[1]

Methodology:

-

LDH Synthesis: An aqueous solution of metal nitrates (e.g., cobalt, magnesium, and aluminum nitrates) is co-precipitated with a basic solution (e.g., NaOH and Na₂CO₃) under constant stirring at room temperature. The resulting slurry is aged to form the layered double hydroxide structure.

-

MMO Formation: The precipitate is thoroughly washed with deionized water until the filtrate reaches a neutral pH. The solid is then dried in an oven, typically overnight at around 105°C, followed by calcination in air at a high temperature (e.g., 500°C) for several hours to obtain the mixed metal oxide.

-

Platinum Impregnation: The MMO support is impregnated with an aqueous solution of a platinum precursor. The mixture is stirred, and the water is subsequently evaporated to yield the final catalyst.

One-Pot Synthesis of this compound

The following is a general procedure for the one-pot conversion of furfural to this compound in a batch reactor.

Methodology:

-

A high-pressure autoclave reactor is charged with furfural, a suitable solvent (such as 2-propanol), the catalyst, and an internal standard for gas chromatography analysis.[1]

-

The reactor is sealed and purged several times with hydrogen to remove air.

-

The reactor is then pressurized with hydrogen to the desired reaction pressure.

-

The reaction mixture is heated to the target temperature while being stirred continuously.

-

The reaction is allowed to proceed for a specified duration.

-

After the reaction, the autoclave is cooled to room temperature, and the pressure is carefully released.

-

The solid catalyst is separated from the liquid product mixture by centrifugation or filtration.

-

The liquid products are subsequently analyzed using gas chromatography to determine the conversion of furfural and the yield of this compound and other byproducts.

Conclusion

The bio-based synthesis of this compound from furfural represents a significant advancement in sustainable chemical production. Both the multi-step and one-pot synthesis routes offer viable pathways, with the choice of catalyst being paramount to achieving high yields and selectivity. Noble metal catalysts, particularly those modified with transition metals, have demonstrated high efficacy. Concurrently, research into more cost-effective non-noble metal catalysts continues to show promise. Further optimization of catalyst design and reaction engineering will be crucial for the industrial-scale production of bio-based this compound, contributing to a more sustainable polymer industry.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. One-pot selective conversion of furfural into this compound over a Pd-added Ir–ReOx/SiO2 bifunctional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Selective ring-opening of furfuryl alcohol to this compound over Pt/aluminosilicates - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00302D [pubs.rsc.org]

- 7. Single-Step Hydrogenolysis of Furfural to 1,2-Pentanediol Using a Bifunctional Rh/OMS-2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP2781499A1 - Method for producing high-purity this compound - Google Patents [patents.google.com]

Production of 1,5-Pentanediol via Glutaric Acid Hydrogenation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,5-Pentanediol (1,5-PDO) through the catalytic hydrogenation of glutaric acid. This process is of significant interest due to the increasing demand for bio-based chemicals and the versatile applications of 1,5-PDO in the pharmaceutical and polymer industries. This document details the catalytic systems, experimental protocols, and reaction mechanisms involved in this chemical transformation.

Introduction

This compound is a valuable C5 platform chemical traditionally derived from petrochemical sources. The transition towards sustainable chemical production has spurred research into biomass-derived routes, with the hydrogenation of glutaric acid, which can be obtained from renewable resources, emerging as a promising pathway. This guide focuses on the heterogeneous catalytic systems employed for this reaction, primarily centering on Ruthenium (Ru) and Rhenium (Re) based catalysts, which have demonstrated significant efficacy.

Catalytic Systems and Performance

The selection of an appropriate catalyst is paramount to achieving high yields and selectivity in the hydrogenation of glutaric acid. The following tables summarize the performance of various catalytic systems under different experimental conditions.

Table 1: Performance of Re-Pd/SiO₂ Catalyst in Dicarboxylic Acid Hydrogenation[1][2]

| Substrate | Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Diol Yield (%) |

| Glutaric Acid | Re-Pd/SiO₂ | 140 | 8 | 24 | 100 | 71 |

| Succinic Acid | Re-Pd/SiO₂ | 140 | 8 | 4 | 100 | 89 |

| Adipic Acid | Re-Pd/SiO₂ | 140 | 8 | 24 | 100 | 74 |

Table 2: Performance of Ru-based Catalysts in the Hydrogenation of Dicarboxylic Acids and their Esters[3]

| Substrate | Catalyst | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Alcohol Yield (%) |

| Dimethyl Glutarate | RuCl₂(L-I) | 100 | 50 | 2.5 | >99 | 93 (this compound) |

| Glutaric Acid | Ru-Sn-Re/C | 180 | 150 | - | - | 98 (this compound) |

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic results. The following sections outline the protocols for catalyst preparation and the hydrogenation reaction.

Preparation of Re-Pd/SiO₂ Catalyst[1]

Materials:

-

Ammonium perrhenate (NH₄ReO₄)

-

Palladium(II) chloride (PdCl₂)

-

Silica (SiO₂) support

-

Deionized water

Procedure:

-

An aqueous solution of NH₄ReO₄ and PdCl₂ is prepared.

-

The SiO₂ support is impregnated with the prepared aqueous solution to achieve the desired metal loading (e.g., 14 wt% Re and 1 wt% Pd).

-

The impregnated support is dried.

-

The dried material is calcined in air at 400°C for 3 hours.

Hydrogenation of Glutaric Acid using Re-Pd/SiO₂[1]

Materials:

-

Glutaric acid

-

1,4-Dioxane (solvent)

-

Re-Pd/SiO₂ catalyst

-

Hydrogen (H₂) gas

Equipment:

-

High-pressure autoclave reactor

Procedure:

-

The Re-Pd/SiO₂ catalyst is subjected to an ex-situ liquid-phase reduction in 1,4-dioxane under H₂ pressure at the reaction temperature before the addition of the substrate.

-

The autoclave reactor is charged with glutaric acid, 1,4-dioxane, and the pre-reduced catalyst.

-

The reactor is sealed and purged with H₂ to remove air.

-

The reactor is pressurized with H₂ to the desired pressure (e.g., 8 MPa).

-

The reaction mixture is heated to the target temperature (e.g., 140°C) and stirred for the specified duration (e.g., 24 hours).

-

After the reaction, the reactor is cooled to room temperature and depressurized.

-

The product mixture is filtered to remove the catalyst.

-

The products are analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Reaction Mechanism and Pathways

The hydrogenation of glutaric acid to this compound is a multi-step process involving the sequential reduction of the two carboxylic acid groups. While the precise mechanism can vary depending on the catalyst and reaction conditions, a plausible pathway is illustrated below.

The reaction is believed to proceed through the formation of intermediate species such as 5-hydroxypentanoic acid or glutaraldehyde. The initial step involves the hydrogenation of one carboxylic acid group to an aldehyde or a hydroxyl group. Subsequent hydrogenation of the remaining functional group leads to the final product, this compound. Density Functional Theory (DFT) studies on dicarboxylic acid hydrogenation suggest that the reaction mechanism involves the adsorption of the carboxylic acid onto the catalyst surface, followed by a series of hydrogenation and dehydration steps.

Experimental and Analytical Workflow

A systematic workflow is essential for conducting these experiments and analyzing the results accurately.

This workflow outlines the key stages from catalyst synthesis to the final analysis of the reaction products. Proper execution of each step is critical for obtaining reliable and meaningful data.

Conclusion

The catalytic hydrogenation of glutaric acid presents a viable and sustainable route for the production of this compound. Both Rhenium-based and Ruthenium-based catalysts have shown high efficacy, with the choice of catalyst and reaction conditions significantly influencing the yield and selectivity. The detailed experimental protocols and understanding of the reaction pathways provided in this guide serve as a valuable resource for researchers and professionals in the field, facilitating further advancements in the development of efficient and scalable processes for the production of bio-based this compound. Further research focusing on catalyst stability, reusability, and process optimization will be crucial for the industrial implementation of this technology.

Key Applications of 1,5-Pentanediol in Polymer Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Pentanediol (PDO), a linear diol with the chemical formula HO(CH₂)₅OH, is a versatile building block in polymer chemistry.[1] Its five-carbon backbone provides a unique combination of flexibility and reactivity, making it a valuable monomer for the synthesis of a variety of polymers, including polyesters and polyurethanes. Beyond its role as a monomer, this compound also finds application as a plasticizer, enhancing the flexibility and durability of various polymer matrices.[2] This technical guide provides a comprehensive overview of the core applications of this compound in polymer chemistry, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes. The increasing interest in bio-based chemicals has also driven research into the production of this compound from renewable resources, further expanding its potential in sustainable polymer development.[3][4]

This compound in Polyester Synthesis

This compound is a key component in the synthesis of both aliphatic and semi-aromatic polyesters. Its incorporation into the polymer backbone influences properties such as melting point, crystallinity, and mechanical performance. The reaction of this compound with various dicarboxylic acids via melt polycondensation is a common method for producing these polyesters.[5]

Quantitative Data: Properties of Polyesters Derived from this compound

The properties of polyesters synthesized using this compound are highly dependent on the dicarboxylic acid co-monomer. The following table summarizes key thermal and mechanical properties of various poly(1,5-pentylene dicarboxylate)s.

| Diacid Co-monomer | Polymer Abbreviation | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Melting Temperature (Tm) (°C) | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

| Succinic Acid | PPeS | >100,000 | - | 38 | -45 | 25 | 450 |

| Glutaric Acid | PPeG | >100,000 | - | 32 | -55 | 18 | 500 |

| Adipic Acid | PPeA | <100,000 | - | 45 | -58 | 20 | 400 |

| Azelaic Acid | PPeAz | >100,000 | - | 50 | -60 | 30 | 600 |

| Sebacic Acid | PPeSe | >100,000 | - | 62 | -62 | 35 | 700 |

| Dodecanedioic Acid | PPeDo | >100,000 | - | 70 | -65 | 40 | 800 |

Data sourced from "High Molecular Weight Polyesters Derived from Biobased this compound and a Variety of Aliphatic Diacids: Synthesis, Characterization, and Thermo-Mechanical Properties".[5]

Experimental Protocol: Synthesis of Poly(1,5-pentylene succinate) (PPeS) via Melt Polycondensation

This protocol describes a typical two-stage melt polycondensation for the synthesis of a high molecular weight polyester.

Materials:

-

This compound (PeDO)

-

Succinic Acid (SA)

-

Titanium (IV) butoxide (Ti(OBu)₄) or other suitable catalyst

-

Nitrogen gas (high purity)

Procedure:

Stage 1: Esterification

-

Charge a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser with equimolar amounts of this compound and succinic acid.

-

Add a catalytic amount of Titanium (IV) butoxide (e.g., 100-200 ppm).

-

Heat the mixture under a nitrogen atmosphere with constant stirring. A typical temperature profile is to gradually heat to 180-200°C over 1-2 hours.

-

Maintain the temperature and continue stirring for approximately 2-4 hours, or until the theoretical amount of water has been collected in the distillation condenser, indicating the completion of the esterification stage.

Stage 2: Polycondensation

-

Gradually increase the temperature of the reaction mixture to 220-240°C.

-

Simultaneously, slowly reduce the pressure inside the reactor to a high vacuum (e.g., <1 Torr) over a period of 30-60 minutes.

-

Continue the reaction under these conditions for 3-5 hours. During this stage, excess this compound is distilled off, and the viscosity of the molten polymer will noticeably increase.

-

Once the desired viscosity is achieved (indicating high molecular weight), stop the reaction by cooling the reactor to room temperature under a nitrogen atmosphere.

-

The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol).

-

Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Visualization of Polyester Synthesis Pathway

Caption: Polyester synthesis via two-stage melt polycondensation.

This compound in Polyurethane Synthesis

In the production of polyurethanes, this compound typically serves as a chain extender.[6] Chain extenders are low-molecular-weight diols or diamines that react with isocyanate-terminated prepolymers to build up the final polymer chain. The incorporation of this compound can enhance the flexibility, durability, and overall mechanical properties of polyurethane products, which range from flexible foams to robust coatings and elastomers.[6]

Quantitative Data: Properties of Polyurethanes Containing this compound

Quantitative data for polyurethanes specifically using this compound as a chain extender is less commonly tabulated in literature compared to polyesters. The properties are highly dependent on the polyol (soft segment), diisocyanate, and the ratio of reactants. However, the use of this compound as a chain extender is known to influence the following properties:

-

Hardness: Can be tailored by adjusting the ratio of this compound to the polyol.

-

Flexibility: The five-carbon chain of this compound contributes to the flexibility of the hard segment.

-

Thermal Stability: The thermal properties, as measured by TGA and DSC, are influenced by the hard segment composition.[7][8]

Experimental Protocol: Synthesis of a Polyurethane Elastomer via the Prepolymer Method

This protocol outlines a general two-step prepolymer method for synthesizing a polyurethane elastomer where this compound acts as a chain extender.

Materials:

-

Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG, or a polyester polyol)

-

Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)

-

This compound (Chain Extender)

-

Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF, if solution polymerization is desired)

-

Nitrogen gas (high purity)

Procedure:

Step 1: Prepolymer Formation

-

Dry the polyol under vacuum at an elevated temperature (e.g., 80-100°C) for several hours to remove any residual water.

-

In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel, add the dried polyol.

-

Under a nitrogen atmosphere, heat the polyol to the desired reaction temperature (e.g., 60-80°C) with stirring.

-

Slowly add the diisocyanate to the polyol from the dropping funnel. The molar ratio of NCO groups to OH groups from the polyol should be greater than 1 (typically around 2:1) to ensure the prepolymer is isocyanate-terminated.

-

Add a catalytic amount of DBTDL.

-

Allow the reaction to proceed for 1-3 hours at the set temperature. The progress of the reaction can be monitored by titrating for the NCO content.

Step 2: Chain Extension

-

Dissolve the this compound in anhydrous solvent (if applicable).

-

Slowly add the this compound solution to the stirred prepolymer. The amount of this compound should be calculated to achieve the desired final NCO:OH ratio (typically close to 1:1 for a thermoplastic elastomer).

-

The viscosity of the mixture will increase significantly as the polymer chain builds. Continue stirring for an additional 1-2 hours.

-

Once the reaction is complete, the polyurethane solution can be cast into a mold and the solvent evaporated to form a film or solid object.

-

The resulting polyurethane can be post-cured at an elevated temperature (e.g., 80-100°C) for several hours to ensure complete reaction and optimize mechanical properties.

Visualization of Polyurethane Synthesis Pathway

Caption: Polyurethane synthesis via the two-step prepolymer method.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of polymers using this compound.

Caption: General workflow for polymer synthesis and characterization.

Conclusion

This compound is a highly valuable and versatile diol in the field of polymer chemistry. Its ability to impart flexibility and toughness makes it a desirable monomer for the synthesis of high-performance polyesters and polyurethanes. The data and protocols presented in this guide highlight its role in creating polymers with a wide range of properties suitable for various applications, from coatings and adhesives to advanced elastomers. As the demand for sustainable and bio-based polymers grows, the importance of this compound, particularly from renewable sources, is expected to increase significantly, driving further innovation in polymer science and material development.

References

- 1. JP2001316311A - High purity this compound - Google Patents [patents.google.com]

- 2. marketgrowthreports.com [marketgrowthreports.com]

- 3. researchgate.net [researchgate.net]

- 4. pcimag.com [pcimag.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. EP0152667A2 - Synthesis of polyurethane products - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

- 8. mit.imt.si [mit.imt.si]

1,5-Pentanediol: A Versatile Monomer for High-Performance Polyesters and Polyurethanes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Pentanediol (PDO), a linear diol with the chemical formula HO(CH₂)₅OH, is an increasingly important building block in polymer chemistry.[1] Its five-carbon chain provides a unique combination of flexibility and durability to the resulting polymers.[2] This technical guide explores the synthesis of high-performance polyesters and polyurethanes using this compound as a key monomer, providing detailed experimental protocols, quantitative data on polymer properties, and visual representations of synthetic pathways. While the biocompatibility of aliphatic polyesters and polyurethanes suggests potential in biomedical fields, current research literature does not extensively cover the specific use of this compound-based polymers in drug delivery applications.

Polyester Synthesis with this compound

The primary method for synthesizing polyesters from this compound is melt polycondensation, a process that involves the reaction of the diol with a dicarboxylic acid or its diester at elevated temperatures.[2] This solvent-free method is environmentally friendly and widely used in industrial applications.

Experimental Protocol: Two-Stage Melt Polycondensation for Poly(pentamethylene furanoate) (PPeF)

This protocol describes the synthesis of PPeF, a bio-based polyester, from 2,5-furandicarboxylic acid (FDCA) or its dimethyl ester (DMFD) and this compound.

Materials:

-

2,5-Furandicarboxylic acid (FDCA) or Dimethyl 2,5-furandicarboxylate (DMFD)

-

This compound (a molar excess of approximately 300% is often used to promote the esterification reaction)[1]

-

Catalyst: A combination of titanium tetrabutoxide (TBT) and titanium isopropoxide (TIP) (e.g., 200 ppm each) is commonly used.[1]

Procedure:

Stage 1: Esterification or Transesterification

-

The reactants (FDCA or DMFD and this compound) and catalysts are charged into a glass reactor equipped with a mechanical stirrer and a condenser.

-

The reactor is continuously stirred (e.g., 100 rpm) and heated in a thermostated oil bath.[1]

-

The temperature is gradually increased to a range of 160-190°C.

-

This stage is carried out for several hours (typically 2-4 hours) under a nitrogen atmosphere to facilitate the removal of water (from FDCA) or methanol (from DMFD) as a byproduct.[3]

Stage 2: Polycondensation

-

After the initial esterification/transesterification, the reaction temperature is further increased to 210-230°C.[3]

-

Simultaneously, a high vacuum (e.g., < 5 Pa) is applied to the reactor to remove the excess this compound and other volatile byproducts, driving the polymerization reaction towards the formation of a high molecular weight polymer.[3]

-

The reaction is continued for 2.5 to 4 hours, during which a significant increase in the melt viscosity is observed.[3]

-

The synthesis is stopped when the desired torque (indicating a high molecular weight) is reached.[1] The resulting polymer is then discharged from the reactor.

Properties of Polyesters Derived from this compound

The properties of polyesters synthesized with this compound can be tailored by varying the dicarboxylic acid comonomer. High molecular weight aliphatic polyesters have been successfully synthesized from bio-based this compound and various aliphatic diacids.[2]

| Diacid | Polymer Name | Weight-Average Molecular Weight ( g/mol ) | Intrinsic Viscosity (dL/g) | Melting Temperature (T_m) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

| Succinic Acid | Poly(1,5-pentylene succinate) (PPeS) | > 100,000 | > 1.05 | - | - | - |

| Adipic Acid | Poly(1,5-pentylene adipate) (PPeA) | < 100,000 | < 1.05 | - | - | - |

| Azelaic Acid | Poly(1,5-pentylene azelate) (PPeAz) | > 100,000 | > 1.05 | 50-62 | Comparable to polyethylene | - |

| Sebacic Acid | Poly(1,5-pentylene sebacate) (PPeSe) | > 100,000 | > 1.05 | 50-62 | Comparable to polyethylene | - |

| Dodecanedioic Acid | Poly(1,5-pentylene dodecanedioate) (PPeDo) | > 100,000 | > 1.05 | 50-62 | Superior to polyethylene | - |

Table 1: Properties of various poly(1,5-pentylene dicarboxylate)s synthesized via melt polycondensation. Data sourced from[2][4]. Note: Specific values for tensile strength and elongation at break for all polymers were not available in a comparative table format in the searched literature.

Polyester Synthesis Workflow

Polyester Synthesis via Melt Polycondensation.

Polyurethane Synthesis with this compound

In polyurethane synthesis, this compound is typically used as a chain extender.[5] Polyurethanes are synthesized through the reaction of a diisocyanate with a polyol (a long-chain diol, often a polyester or polyether polyol) to form a prepolymer, which is then reacted with a short-chain diol, the chain extender, to build the final high-molecular-weight polymer.[1][6]

Experimental Protocol: Two-Step Prepolymer Method for Polyurethane Synthesis

This protocol outlines a general procedure for synthesizing a thermoplastic polyurethane (TPU) where this compound acts as the chain extender.

Materials:

-

Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)

-

Polyol (e.g., a polyester or polyether polyol with a molecular weight of 1000-2000 g/mol )

-

This compound (chain extender)

-

Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

-

Solvent (optional, for solution polymerization, e.g., Dimethylformamide - DMF)

Procedure:

Step 1: Prepolymer Formation

-

The polyol is charged into a reactor and dehydrated under vacuum at an elevated temperature (e.g., 85°C) for a period of time (e.g., 1.5 hours).[7]

-

The diisocyanate is then added to the reactor. The molar ratio of NCO groups from the diisocyanate to the OH groups from the polyol is typically greater than 1 (e.g., 2:1) to ensure the prepolymer is isocyanate-terminated.

-

The reaction is carried out at a controlled temperature (e.g., 75-80°C) with stirring for a set duration (e.g., 1.5-2 hours) to form the NCO-terminated prepolymer.[7]

Step 2: Chain Extension

-

The prepolymer is cooled to a lower temperature (e.g., 60-70°C).

-

The chain extender, this compound, is then added to the prepolymer. The amount of this compound is calculated to react with the remaining NCO groups. A slight excess of NCO groups may be maintained.[1]

-

A catalyst (e.g., DBTDL) is often added at this stage to facilitate the reaction.[1]

-

The reaction is continued with stirring for another 2-3 hours, or until a significant increase in viscosity is observed, indicating the formation of the final high-molecular-weight polyurethane.[1]

Impact of this compound as a Chain Extender on Polyurethane Properties

The incorporation of this compound as a chain extender significantly influences the mechanical properties of the resulting polyurethane. A study on MDI polyurethane foams demonstrated the following effects:[5]

| % this compound Added | Change in Tensile Strength | Change in Fracture Strain | Change in Toughness |

| 5% | - | - | - |

| 10% | +37.9% | +57.1% | +137.5% |

Table 2: Effect of this compound as a chain extender on the mechanical properties of MDI polyurethane foams. Data sourced from[5].

The addition of this compound also led to an 11.7% to 12.6% increase in the specific absorbed energy of the foam and a 6.9% increase in the elastic modulus of tensile samples with 10% addition.[5]

Polyurethane Synthesis Workflow

Polyurethane Synthesis via the Prepolymer Method.

Applications and Future Outlook

Polyesters and polyurethanes derived from this compound exhibit a wide range of desirable properties, making them suitable for various applications, including coatings, adhesives, elastomers, and flexible foams.[1][8] The use of bio-based this compound further enhances the sustainability profile of these materials.[2]

While the inherent biocompatibility and biodegradability of aliphatic polyesters make them attractive candidates for biomedical applications such as drug delivery, specific research on this compound-based polymers for these purposes is currently limited in the available scientific literature.[9] Future research may explore the potential of these unique polymers in controlled drug release systems and tissue engineering, leveraging the specific properties imparted by the five-carbon diol monomer.

Conclusion

This compound is a valuable and versatile monomer for the synthesis of a diverse range of polyesters and polyurethanes. Through well-established techniques like melt polycondensation and prepolymer methods, polymers with tailored thermal and mechanical properties can be produced. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working in polymer chemistry and materials science. Further investigation into the biomedical applications of these materials represents a promising avenue for future research.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. blog.synthesia.com [blog.synthesia.com]

- 4. Experimental Study on the Effect of Pentanediol as a Chain Extender on the Mechanical Properties of MDI Polyurethane Foams [jips.ippi.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Poly(omega-pentadecalactone-co-butylene-co-succinate) nanoparticles as biodegradable carriers for camptothecin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Safe Handling and Disposal of 1,5-Pentanediol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and disposal of 1,5-Pentanediol, a versatile diol used in various industrial and research applications. The information presented is intended to equip laboratory personnel with the necessary knowledge to manage this chemical responsibly, ensuring personal safety and environmental protection.

Chemical and Physical Properties

This compound is a colorless, odorless, and viscous liquid.[1] A summary of its key quantitative properties is provided in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C5H12O2 | [2][3][4] |

| Molar Mass | 104.15 g/mol | [2][3][4] |

| Melting Point | -18 °C | [2][4] |

| Boiling Point | 242 °C | [2][3][4] |

| Flash Point | 129 °C to 142 °C (closed cup) | [1][2][3] |

| Autoignition Temperature | 330 °C | [1][5] |

| Density | 0.985 g/cm³ to 0.994 g/mL at 20-25 °C | [1][2][4] |

| Vapor Pressure | <0.01 hPa to 0.0052 hPa at 20-25 °C | [1][2][3] |

| Water Solubility | Miscible | [1][2][3] |

| log Pow (Octanol/Water Partition Coefficient) | -0.49 | [1][5] |

| Explosive Limits | Lower: 1.3 %, Upper: 13.2 % | [1][2] |

Toxicological Data

This compound exhibits low acute toxicity.[1][6] The available toxicological data is summarized in the following table.

| Endpoint | Value | Species | Method | Source(s) |

| Acute Oral Toxicity (LD50) | 10,000 mg/kg | Rat | OECD Test Guideline 401 | [5][7][8] |

| Acute Dermal Toxicity (LD50) | > 19,800 mg/kg | Rabbit | OECD Test Guideline 402 (assumed) | [2][7][8] |

| Skin Corrosion/Irritation | Not irritating | Rabbit | OECD Test Guideline 404 | [1][7][8] |

| Serious Eye Damage/Irritation | Not irritating | Rabbit | OECD Test Guideline 405 | [1][7][8] |

| Skin Sensitization | Not a sensitizer | Guinea pig | OECD Test Guideline 406 (Maximization Test) | [5] |

| Mutagenicity | Not expected to be mutagenic | In vitro tests | Not specified | [1] |

Safety and Handling

While this compound is not classified as a hazardous substance, it is crucial to follow standard laboratory safety protocols to minimize exposure and ensure a safe working environment.[1][9]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific handling procedures. The following diagram outlines the recommended PPE for handling this compound.

Handling Procedures

-

Ventilation: Handle in a well-ventilated area.[10] Local exhaust ventilation should be used if there is a risk of generating mists or aerosols.[9]

-

Hygiene: Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the work area.[9]

-

Ignition Sources: Keep away from heat and sources of ignition.[3] Use non-sparking tools to prevent fire caused by electrostatic discharge.[10]

Storage

Proper storage is essential to maintain the quality of this compound and prevent hazardous situations.

Accidental Release Measures

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

Spill Cleanup Protocol

The following workflow outlines the steps to be taken in the event of a this compound spill.

For large spills, it is important to prevent the substance from entering drains or watercourses.[1]

Disposal Guidelines

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination.

Waste Disposal Procedure

The disposal of this compound should be managed as a chemical waste product. The following logical flow should be followed for its disposal.

Key Disposal Don'ts:

-

DO NOT pour down the drain or into any water source.[10][11]

-

DO NOT mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[11]

Empty containers should be triple-rinsed and disposed of according to local regulations. Contaminated packaging should be handled in the same manner as the substance itself.[9]

Experimental Protocols Overview

The toxicological and physical hazard data for this compound are determined using standardized experimental protocols. Below are brief descriptions of the methodologies for key experiments.

Acute Oral Toxicity (OECD Test Guideline 401)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.[7]

-

Principle: The test substance is administered orally by gavage in graduated doses to several groups of fasted experimental animals (typically rats), with one dose per group.

-

Endpoint: The LD50 (the dose that is lethal to 50% of the test animals) is determined.

Skin and Eye Irritation (OECD Test Guidelines 404 & 405)

These tests evaluate the potential of a substance to cause irritation or corrosion to the skin and eyes.[1][11]

-

Principle: A small amount of the test substance is applied to the skin or into the conjunctival sac of one eye of an experimental animal (typically a rabbit). The untreated skin or eye serves as a control.[11]

-

Procedure: The animals are observed for signs of irritation, such as erythema, edema (for skin), and corneal opacity, iritis, and conjunctival redness and chemosis (for eyes) at specified intervals after application.[3][11]

-

Endpoint: The severity and reversibility of the observed effects are scored to determine the irritation potential.

Flash Point Determination (Closed-Cup Method)

This test determines the lowest temperature at which the vapors of a liquid will ignite when an ignition source is introduced.

-

Principle: The sample is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid.

-

Procedure: The temperature at which a distinct flash is observed inside the cup is recorded as the flash point.

-

Apparatus: A Pensky-Martens closed-cup tester is a common apparatus for this measurement.

Autoignition Temperature Determination (ASTM E659)

This test determines the lowest temperature at which a substance will spontaneously ignite in air without an external ignition source.[12]

-

Principle: A small, measured amount of the liquid is injected into a heated, air-filled glass flask.[13]

-

Procedure: The temperature of the flask is varied until the lowest temperature at which ignition occurs is determined.[13]

-

Observation: Ignition is indicated by the observation of a flame or an explosion.[13]

By adhering to these guidelines, researchers, scientists, and drug development professionals can safely handle this compound, minimizing risks to themselves and the environment. Always consult the specific Safety Data Sheet for the product you are using and follow all applicable local, state, and federal regulations.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. blog.atom.com.au [blog.atom.com.au]

- 3. nucro-technics.com [nucro-technics.com]

- 4. sgnitrilegloves.com [sgnitrilegloves.com]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. EN ISO 374-1:2016 | Guide Gloves [guidegloves.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

- 12. Autoignition temperature - Wikipedia [en.wikipedia.org]

- 13. Autoignition Temperature (AIT) - Prime Process Safety Center [primeprocesssafety.com]

An In-depth Technical Guide to the Solubility of 1,5-Pentanediol in Common Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,5-Pentanediol, a versatile diol used as a chemical intermediate, plasticizer, and solvent in various industrial and pharmaceutical applications.[1][2][3][4] An understanding of its solubility profile is critical for its effective use in formulation development, polymer synthesis, and chemical reactions.

Quantitative Solubility Data

This compound is a colorless, viscous liquid featuring two terminal hydroxyl groups on a five-carbon chain.[5][6] This structure dictates its solubility, rendering it highly soluble in polar solvents and less soluble in non-polar ones.[1][7][8] The quantitative and qualitative solubility data are summarized below.

| Solvent Class | Solvent | Solubility | Temperature (°C) |

| Alcohols | Methanol | Miscible | Not Specified |

| Ethanol | Miscible | Not Specified | |

| Ketones | Acetone | Miscible | Not Specified |

| Esters | Ethyl Acetate | Miscible | Not Specified |

| Ethers | Diethyl Ether | 11% w/w | 25 |

| Aromatic Hydrocarbons | Benzene | Limited Solubility | Not Specified |

| Halogenated Solvents | Methylene Chloride | Limited Solubility | Not Specified |

| Trichloroethylene | Limited Solubility | Not Specified | |

| Aliphatic Hydrocarbons | Petroleum Ether | Limited Solubility | Not Specified |

| Heptane | Limited Solubility | Not Specified | |

| Water | Water | Miscible | Not Specified |

Experimental Protocols for Solubility Determination

While specific, detailed experimental records for this compound are not extensively published, a generalized methodology for determining the solubility of a liquid compound can be reliably established. This protocol is based on standard laboratory practices for solubility assessment.[11][12]

Objective: To determine the qualitative (miscible, soluble, partially soluble, insoluble) and quantitative solubility of this compound in a selected organic solvent.

Materials:

-

This compound (reagent grade)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled water bath or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation (e.g., HPLC, UV-Vis Spectrophotometer, or Gas Chromatography) for quantitative analysis.[12]

Methodology:

-

Preparation of Saturated Solution (Equilibrium Method):

-

An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a volumetric flask or vial).

-

The mixture is agitated vigorously using a vortex mixer or magnetic stirrer.

-

The container is placed in a temperature-controlled environment (e.g., a 25°C water bath) and allowed to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. Intermittent shaking is recommended.

-

-

Sample Separation:

-

After equilibration, the solution is allowed to stand undisturbed to permit any undissolved this compound to settle.

-

A clear aliquot of the supernatant is carefully withdrawn. To ensure no undissolved solute is carried over, the aliquot is filtered through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter).

-

-

Quantitative Analysis:

-

The filtered saturated solution is accurately diluted with a suitable solvent.

-

The concentration of this compound in the diluted sample is determined using a pre-calibrated analytical method such as HPLC, GC, or refractometry.[12]

-

The solubility is then calculated and typically expressed in grams per 100 mL of solvent (g/100mL) or as a weight/weight percentage (% w/w).

-

-

Qualitative Assessment:

-

For a rapid determination, a small, measured volume of this compound can be added incrementally to a known volume of the solvent with vigorous shaking after each addition.[11]

-

Observations are recorded as:

-

Miscible: Forms a homogeneous solution in all proportions.

-

Soluble: Dissolves completely up to a certain concentration.

-

Partially Soluble: Only a small amount dissolves.

-

Insoluble: No apparent dissolution.

-

-

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow for solubility determination and the relationship between solvent polarity and the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Caption: Relationship between solvent polarity and this compound solubility.

References

- 1. This compound | 111-29-5 [chemicalbook.com]

- 2. atamankimya.com [atamankimya.com]

- 3. gantrade.com [gantrade.com]

- 4. This compound [chemeurope.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | C5H12O2 | CID 8105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. This compound [chembk.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

The Synthesis of 1,5-Pentanediol: A Technical Guide for Researchers

An in-depth exploration of the prevailing commercial and laboratory-scale synthetic routes to 1,5-Pentanediol, tailored for researchers, scientists, and professionals in drug development.

This compound (1,5-PDO), a versatile linear diol, serves as a crucial building block in the synthesis of a wide array of polymers, including polyesters and polyurethanes. Its applications extend to the production of plasticizers, emulsifying agents, and resin intermediates.[1][2][3] This guide provides a comprehensive overview of the primary methodologies for both industrial-scale production and laboratory synthesis of this important chemical intermediate.

Commercial-Scale Synthesis of this compound

The industrial production of this compound is dominated by two principal strategies: the hydrogenation of glutaric acid and its derivatives, and the more contemporary, bio-based route involving the hydrogenolysis of tetrahydrofurfuryl alcohol.

Hydrogenation of Glutaric Acid and its Derivatives

A well-established commercial method for synthesizing this compound involves the hydrogenation of glutaric acid or its esters, such as dimethyl glutarate.[1][4][5] This process typically employs a catalyst under elevated temperature and pressure.

A notable approach involves the use of a mixed dibasic acid byproduct from adipic acid manufacturing, which contains glutaric acid. This mixture is esterified with a high-carbon alcohol, and the resulting esterification feed is then subjected to hydrogenation to yield this compound.[5]

Hydrogenolysis of Tetrahydrofurfuryl Alcohol (THFA)

With a growing emphasis on sustainable chemical production, biomass-derived feedstocks have gained prominence. Furfural, readily obtainable from hemicellulose, can be hydrogenated to tetrahydrofurfuryl alcohol (THFA), which is then converted to this compound via hydrogenolysis.[1][4] This bio-based route is a key focus of current research and industrial development.

Several catalytic systems have been developed for this conversion. For instance, a copper-containing catalyst can be used for the hydrogenolysis of THFA at temperatures between 200 to 350°C and pressures ranging from 1 to 40 MPa.[6] Another approach utilizes a chromium-free copper nanocomposite oxide catalyst under milder reaction conditions.[7]